molecular formula C15H12N4OS B2971752 N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide CAS No. 2034563-78-3

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide

Cat. No.: B2971752
CAS No.: 2034563-78-3
M. Wt: 296.35
InChI Key: IRXIGHQIZJZFAM-UHFFFAOYSA-N
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Description

“N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide” is a chemical compound that has been studied for its potential anti-tubercular activity . It is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves multiple functional groups. Unfortunately, the specific molecular structure details for “this compound” are not available in the retrieved literature .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the available literature .

Scientific Research Applications

Coordination Chemistry and Metal Complexes

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide and its derivatives play a significant role in the field of coordination chemistry, particularly in the synthesis and stabilization of metal complexes. Singh and Mukherjee (2005) illustrated the stabilization of trivalent nickel in bivalent nickel and copper complexes with pyrazine-amide-thioether coordination, highlighting the compound's ability to form hexadentate ligands and stabilize metal ions in various oxidation states. This is pivotal for applications in catalysis, material science, and the development of magnetic materials (Singh & Mukherjee, 2005).

Heterocyclic Compound Synthesis

The compound is instrumental in the synthesis of various heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and other industries. Higasio and Shoji (2001) described the role of nitrogen-containing heterocyclic compounds, including pyrazines, in the production of pharmaceuticals and agrochemicals due to their high biological activities. This underscores the importance of this compound in the development of biologically active compounds (Higasio & Shoji, 2001).

Synthesis of Antimicrobial and Antiviral Agents

The synthesis of antimicrobial and antiviral agents is another critical application. Gad-Elkareem, Abdel-fattah, and Elneairy (2011) demonstrated the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives with antimicrobial activities, illustrating the compound's utility in creating bioactive molecules with potential therapeutic applications (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Electronic and Nonlinear Optical Properties

The electronic and nonlinear optical (NLO) properties of derivatives of this compound are also of interest. Ahmad et al. (2021) explored the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides and their electronic and NLO properties through density functional theory (DFT) calculations, indicating the compound's potential in the development of materials with specific electronic and optical properties (Ahmad et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available literature .

Properties

IUPAC Name

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS/c20-15(13-9-16-5-6-17-13)19-8-11-2-1-4-18-14(11)12-3-7-21-10-12/h1-7,9-10H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXIGHQIZJZFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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